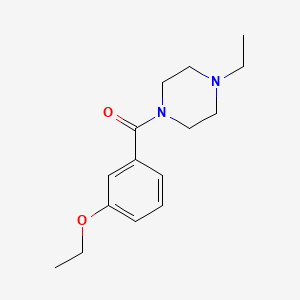
5-amino-N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of triazole derivatives, such as the compound , often involves the cycloaddition reactions or stepwise synthesis involving azides and alkynes or isocyanates, which can be catalyzed by metals such as ruthenium. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed for the synthesis of triazole-based scaffolds, showing complete regiocontrol for aryl or alkyl azides (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray diffraction techniques, revealing key structural motifs essential for their biological activity. The crystal structure determination aids in understanding the molecular conformation and intermolecular interactions, which are critical for the compound's function and reactivity (Kan, 2015).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including cycloadditions, N-acylations, and rearrangements such as the Dimroth rearrangement. These reactions are pivotal in modifying the triazole core to introduce new functional groups or to change its physical and chemical properties for specific applications (Moreno-Fuquen et al., 2019).
Propriétés
IUPAC Name |
5-amino-N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FN5O/c16-8-1-6-11(17)12(7-8)20-15(24)13-14(19)23(22-21-13)10-4-2-9(18)3-5-10/h1-7H,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTVATBFNIUYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)


![methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate](/img/structure/B5218525.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5218528.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)

![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)


![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)